molecular formula C21H34O3 B13851526 3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one

3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one

Cat. No.: B13851526
M. Wt: 334.5 g/mol
InChI Key: NFVCQZNBRFPYOP-PEERVSPQSA-N
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Description

3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one is a steroidal compound with the molecular formula C21H34O3 It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one typically involves multiple steps, starting from readily available steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate, and reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenation using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to changes in biochemical pathways and physiological effects. The exact pathways and targets can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3beta,11alpha-Dihydroxy-5beta-pregnan-20-one
  • 3alpha,21-Dihydroxy-5alpha-pregnan-20-one
  • 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one

Uniqueness

3alpha,11beta-Dihydroxy-5alpha-pregnan-20-one is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3S,5S,8R,9R,10S,11S,13S,14S,17R)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-,21+/m0/s1

InChI Key

NFVCQZNBRFPYOP-PEERVSPQSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@@H]3[C@@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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